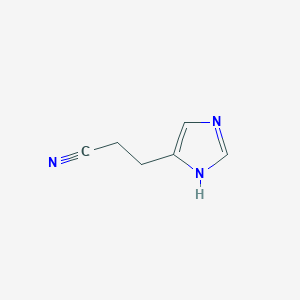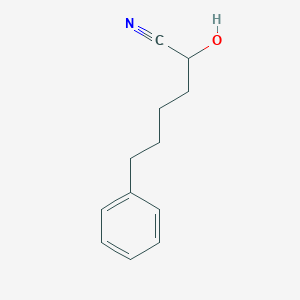
2-Fluoro-5-(2-methyl-4-nitrophenoxy)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-5-(2-methyl-4-nitrophenoxy)pyridine is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique chemical and biological properties due to the presence of the strong electron-withdrawing fluorine atom. This compound is of interest in various fields, including medicinal chemistry and agrochemicals, due to its potential biological activities and chemical reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-(2-methyl-4-nitrophenoxy)pyridine typically involves the nucleophilic aromatic substitution (S_NAr) reaction. One common method includes the reaction of 2-fluoropyridine with 2-methyl-4-nitrophenol in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents and reagents may also be adjusted to reduce costs and improve safety.
Análisis De Reacciones Químicas
Types of Reactions
2-Fluoro-5-(2-methyl-4-nitrophenoxy)pyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Potassium carbonate in DMF.
Reduction: Hydrogen gas with palladium on carbon.
Oxidation: Potassium permanganate in an aqueous medium.
Major Products
Nucleophilic Substitution: Substituted pyridines.
Reduction: 2-Fluoro-5-(2-methyl-4-aminophenoxy)pyridine.
Oxidation: 2-Fluoro-5-(2-carboxy-4-nitrophenoxy)pyridine.
Aplicaciones Científicas De Investigación
2-Fluoro-5-(2-methyl-4-nitrophenoxy)pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting central nervous system disorders.
Agrochemicals: The compound is explored for its potential use as a pesticide or herbicide due to its biological activity.
Material Science: It is used in the development of new materials with specific electronic properties due to the presence of the fluorine atom.
Mecanismo De Acción
The mechanism of action of 2-Fluoro-5-(2-methyl-4-nitrophenoxy)pyridine in biological systems is not fully understood. it is believed that the compound interacts with specific molecular targets, such as enzymes or receptors, through its fluorine and nitro groups. These interactions can lead to the modulation of biological pathways, resulting in the observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Fluoro-4-nitrophenoxy-pyridine
- 2-Fluoro-5-(4-nitrophenoxy)pyridine
- 2-Fluoro-5-(2-methylphenoxy)pyridine
Uniqueness
2-Fluoro-5-(2-methyl-4-nitrophenoxy)pyridine is unique due to the presence of both the fluorine atom and the nitro group, which confer distinct electronic properties and reactivity. The methyl group further modifies its chemical behavior, making it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C12H9FN2O3 |
|---|---|
Peso molecular |
248.21 g/mol |
Nombre IUPAC |
2-fluoro-5-(2-methyl-4-nitrophenoxy)pyridine |
InChI |
InChI=1S/C12H9FN2O3/c1-8-6-9(15(16)17)2-4-11(8)18-10-3-5-12(13)14-7-10/h2-7H,1H3 |
Clave InChI |
OGFLELPVEUGDRZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)[N+](=O)[O-])OC2=CN=C(C=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![5-[2,5-Bis(4-fluorophenyl)-3-thienyl]-1H-tetrazole](/img/structure/B11925949.png)



![4-Amino-6-chloro-5-[(methylamino)methyl]pyrimidine](/img/structure/B11925983.png)


